molecular formula C12H8ClFO2 B6380965 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% CAS No. 1261902-05-9

2-Chloro-4-(3-fluoro-4-hydroxyphenyl)phenol, 95%

Cat. No. B6380965
CAS RN: 1261902-05-9
M. Wt: 238.64 g/mol
InChI Key: SFTJEVZYABUYQD-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% (2C4F3HPP) is a chemical compound used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 253.58 g/mol and a melting point of 77-79°C. 2C4F3HPP is a versatile compound with a wide range of applications in synthetic organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-Chloro-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in synthetic organic chemistry as an intermediate in the synthesis of various compounds. In biochemistry, it is used as a substrate for the investigation of enzymes. In pharmacology, it is used as a model compound for the design of new drugs.

Mechanism of Action

2-Chloro-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% is a substrate for a variety of enzymes, including cytochrome P450, monoamine oxidase, and aldehyde oxidase. It is also a substrate for the enzyme xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.
Biochemical and Physiological Effects
2-Chloro-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, monoamine oxidase, and aldehyde oxidase. In addition, it has been shown to inhibit the activity of xanthine oxidase, which is involved in the metabolism of purines.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a stable compound and can be stored at room temperature. The primary limitation of 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% is its relatively low solubility in water.

Future Directions

Future research on 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% could focus on developing new synthesis methods for the compound, as well as exploring its potential applications in other fields of research. Additionally, further research could focus on elucidating the biochemical and physiological effects of 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% and its potential role in the development of new drugs. Finally, further research could focus on improving the solubility of 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% in order to make it more useful in laboratory experiments.

Synthesis Methods

2-Chloro-4-(3-fluoro-4-hydroxyphenyl)phenol, 95% can be synthesized via a two-step method. The first step involves the reaction of 4-hydroxybenzaldehyde and 3-fluorophenol in the presence of sodium hydroxide to form 4-fluoro-3-hydroxybenzaldehyde. The second step involves the reaction of 4-fluoro-3-hydroxybenzaldehyde with chloroacetic acid in the presence of sodium hydroxide to form 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)phenol, 95%.

properties

IUPAC Name

4-(3-chloro-4-hydroxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTJEVZYABUYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685907
Record name 3-Chloro-3'-fluoro[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-fluoro-4-hydroxyphenyl)phenol

CAS RN

1261902-05-9
Record name 3-Chloro-3'-fluoro[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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